Triethoxy(ethyl)silane
Overview
Description
Triethoxy(ethyl)silane is an organosilicon compound with the formula HSi(OC2H5)3 . It is a colorless liquid used in precious metal-catalyzed hydrosilylation reactions . The resulting triethoxysilyl groups are often valued for attachment to silica surfaces .
Synthesis Analysis
The selective synthesis of triethoxysilane through the direct reaction between ethanol and silicon was catalyzed by CuCl and Cu0 nano . Triethoxysilane can also be isolated by hydrolysis of chloro(triethoxy)silane in an organic solvent in the presence of a heterogeneous base .Molecular Structure Analysis
The structure of triethyl silane includes a silicon atom (Si) at its center, three ethyl groups (C2H5), and one hydrogen atom . This arrangement creates the reactive Si-H bond, which is essential to organic chemistry .Chemical Reactions Analysis
Triethoxysilane is used as a reducing agent for carbonyl groups and in the hydrosilylation of carbon-carbon multiple bonds . It can be used in reduction of amides, reduction of carbonyl compounds in the presence of cobalt (II) chloride as catalyst, Cu-catalyzed reductive hydroxymethylation of styrenes, and Rh-catalyzed hydrodediazoniation .Physical And Chemical Properties Analysis
Triethoxy(ethyl)silane is a colorless liquid with a density of 0.895 g/mL at 25° C and a refractive index of n20/D 1.392 (lit.) . It has a boiling point of 134-135 °C .Scientific Research Applications
Electrochemical Applications : Ethyl tris-2-methoxyethoxy silane shows promise in improving the passivation of graphite electrodes in Li-ion cells. It influences the formation of a passive layer on the electrode, enhancing the functionality of graphite anodes in electrolytes (Schroeder, Gierczyk, Waszak, & Walkowiak, 2006).
Inorganic-Organic Layered Materials : Triethoxy(alkyl)silanes have been used to hydrolyze and polycondense to form ordered structured materials. These materials exhibit a platy morphology and a highly-organized inorganic–organic layered structure (Shimojima, Sugahara, & Kuroda, 1997).
Polymer Modification : Triethoxy silane functions introduced onto low molar mass hydroxy telechelic polybutadiene significantly impact swelling measurements and mechanical properties, indicating potential for various industrial applications (Schapman, Couvercelle, & Bunel, 2000).
Coating Improvement for Metals : Vinyl-triethoxy silane films on iron have been studied for their protective properties against corrosion, suggesting significant potential in improving the durability of metal surfaces (Flis & Kanoza, 2006).
Biomedical Applications : A study on poly(ethylene glycol) silane immobilized on iron oxide nanoparticles demonstrates potential for biomedical applications, such as in magnetic resonance imaging and controlled drug delivery (Kohler, Fryxell, & Zhang, 2004).
Proteomics and Biochemistry : Poly(ethylene glycol) silane coatings on glass microfluidic channels and fused-silica capillaries for electrophoretic separations of proteins show promise in proteomic analyses and are compatible with mass spectrometry (Razunguzwa, Warrier, & Timperman, 2006).
Biocompatible Coatings : Silane coatings on biodegradable magnesium alloys have been investigated for their corrosion resistance and biocompatibility, indicating potential applications in clinical settings (Gu, Guo, Wang, Lu, Lin, Li, Zheng, & Fan, 2017).
Synthetic Chemistry : Triethoxysilanes have been used in a copper-catalyzed three-component reaction with sulfur dioxide and hydrazines, leading to N-aminosulfonamides. This demonstrates the compound's versatility in synthetic organic chemistry (Wang, Xue, & Wang, 2014).
Safety And Hazards
properties
IUPAC Name |
triethoxy(ethyl)silane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20O3Si/c1-5-9-12(8-4,10-6-2)11-7-3/h5-8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DENFJSAFJTVPJR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CC)(OCC)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20O3Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
29254-45-3 | |
Record name | Silane, triethoxyethyl-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=29254-45-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID7041962 | |
Record name | Ethyltriethoxysilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7041962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyltriethoxysilane | |
CAS RN |
78-07-9 | |
Record name | Ethyltriethoxysilane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=78-07-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyltriethoxysilane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000078079 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyltriethoxysilane | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5230 | |
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Record name | Silane, triethoxyethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ethyltriethoxysilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7041962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Triethoxy(ethyl)silane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.983 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | ETHYLTRIETHOXYSILANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0AQ2W24K1P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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